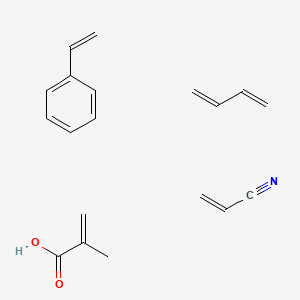

Buta-1,3-diene;2-methylprop-2-enoic acid;prop-2-enenitrile;styrene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

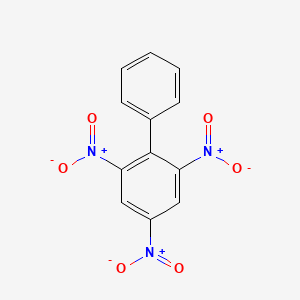

The compound “Buta-1,3-diene;2-methylprop-2-enoic acid;prop-2-enenitrile;styrene” is a combination of four distinct organic molecules, each with unique properties and applications. Buta-1,3-diene is a conjugated diene used primarily in the production of synthetic rubber. 2-methylprop-2-enoic acid, also known as methacrylic acid, is a carboxylic acid used in the production of polymers. Prop-2-enenitrile, commonly known as acrylonitrile, is a nitrile used in the production of plastics and synthetic fibers. Styrene is an aromatic hydrocarbon used in the production of polystyrene and other copolymers.

Vorbereitungsmethoden

Buta-1,3-diene

Buta-1,3-diene is primarily produced through the steam cracking of hydrocarbons such as naphtha and gas oil. The process involves heating the hydrocarbons to high temperatures, causing them to break down into smaller molecules, including buta-1,3-diene .

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid is commonly synthesized from acetone cyanohydrin. The process involves converting acetone cyanohydrin to methacrylamide sulfate using sulfuric acid, followed by hydrolysis to produce methacrylic acid .

Prop-2-enenitrile

Prop-2-enenitrile is produced through the ammoxidation of propylene. This process involves reacting propylene with ammonia and oxygen in the presence of a catalyst to produce acrylonitrile .

Styrene

Styrene is produced through the dehydrogenation of ethylbenzene. The process involves heating ethylbenzene in the presence of a catalyst to remove hydrogen and form styrene .

Analyse Chemischer Reaktionen

Buta-1,3-diene

Buta-1,3-diene undergoes various reactions, including polymerization, oxidation, and Diels-Alder reactions. Common reagents include catalysts such as palladium and nickel. Major products include synthetic rubber and other polymers .

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid undergoes reactions characteristic of α,β-unsaturated acids, including Diels-Alder reactions and Michael additions. Common reagents include acids and bases. Major products include polymers such as poly(methyl methacrylate) .

Prop-2-enenitrile

Prop-2-enenitrile undergoes polymerization and copolymerization reactions. Common reagents include initiators such as peroxides. Major products include polyacrylonitrile and copolymers used in synthetic fibers .

Styrene

Styrene undergoes polymerization and copolymerization reactions. Common reagents include initiators such as benzoyl peroxide. Major products include polystyrene and various copolymers .

Wissenschaftliche Forschungsanwendungen

Buta-1,3-diene

Buta-1,3-diene is used in the production of synthetic rubber, which has applications in the automotive and manufacturing industries. It is also used in the production of various polymers and copolymers .

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid is used in the production of polymers such as poly(methyl methacrylate), which has applications in the medical and dental fields, as well as in the production of coatings and adhesives .

Prop-2-enenitrile

Prop-2-enenitrile is used in the production of synthetic fibers such as acrylic fibers, which have applications in the textile industry. It is also used in the production of plastics and elastomers .

Styrene

Styrene is used in the production of polystyrene, which has applications in packaging, insulation, and consumer products. It is also used in the production of various copolymers used in the automotive and construction industries .

Wirkmechanismus

The mechanism of action for each component of the compound varies:

Buta-1,3-diene: Acts as a monomer in polymerization reactions, forming long chains of synthetic rubber.

2-methylprop-2-enoic acid: Undergoes polymerization to form poly(methyl methacrylate), which has various applications in coatings and adhesives.

Prop-2-enenitrile: Polymerizes to form polyacrylonitrile, which is used in synthetic fibers.

Styrene: Polymerizes to form polystyrene, which is used in packaging and insulation .

Vergleich Mit ähnlichen Verbindungen

Buta-1,3-diene

Similar compounds include isoprene and chloroprene, which are also used in the production of synthetic rubber .

2-methylprop-2-enoic acid

Similar compounds include acrylic acid and methacrylic esters, which are used in the production of various polymers .

Prop-2-enenitrile

Similar compounds include methacrylonitrile and vinyl cyanide, which are used in the production of synthetic fibers and plastics .

Styrene

Similar compounds include vinyl toluene and α-methylstyrene, which are used in the production of various copolymers .

Eigenschaften

CAS-Nummer |

25214-09-9 |

|---|---|

Molekularformel |

C19H23NO2 |

Molekulargewicht |

297.4 g/mol |

IUPAC-Name |

buta-1,3-diene;2-methylprop-2-enoic acid;prop-2-enenitrile;styrene |

InChI |

InChI=1S/C8H8.C4H6O2.C4H6.C3H3N/c1-2-8-6-4-3-5-7-8;1-3(2)4(5)6;1-3-4-2;1-2-3-4/h2-7H,1H2;1H2,2H3,(H,5,6);3-4H,1-2H2;2H,1H2 |

InChI-Schlüssel |

VZIBAPMSKYQDFH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C)C(=O)O.C=CC=C.C=CC#N.C=CC1=CC=CC=C1 |

Verwandte CAS-Nummern |

25214-09-9 111930-32-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14697246.png)

![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)

![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)